molecular formula C28H46N2O2 B6436893 2,6-bis[(dibutylamino)methyl]naphthalene-1,5-diol CAS No. 2549017-25-4

2,6-bis[(dibutylamino)methyl]naphthalene-1,5-diol

Cat. No.: B6436893
CAS No.: 2549017-25-4
M. Wt: 442.7 g/mol
InChI Key: VQBGNVWYRYCPJF-UHFFFAOYSA-N
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Description

2,6-bis[(dibutylamino)methyl]naphthalene-1,5-diol is a synthetic organic compound that belongs to the class of aminomethyl derivatives of naphthalene. This compound is characterized by the presence of two dibutylamino groups attached to the naphthalene core, which is further substituted with hydroxyl groups at positions 1 and 5. The unique structure of this compound makes it a subject of interest in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis[(dibutylamino)methyl]naphthalene-1,5-diol typically involves the Mannich reaction, which is a well-known method for introducing aminomethyl groups into aromatic compounds. The reaction is carried out by reacting 2,6-dihydroxynaphthalene with paraformaldehyde and dibutylamine in the presence of an acid catalyst. The reaction is usually performed in ethanol or methanol as solvents at room temperature, yielding the desired product in high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-bis[(dibutylamino)methyl]naphthalene-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminomethyl groups under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-bis[(dibutylamino)methyl]naphthalene-1,5-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,6-bis[(dibutylamino)methyl]naphthalene-1,5-diol is largely dependent on its interaction with molecular targets. The compound’s aminomethyl groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. Additionally, the hydroxyl groups can participate in redox reactions, altering the compound’s electronic properties and enabling it to act as an electron donor or acceptor in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-bis[(dimethylamino)methyl]naphthalene-1,5-diol
  • 2,6-bis[(diethylamino)methyl]naphthalene-1,5-diol
  • 2,6-bis[(dipropylamino)methyl]naphthalene-1,5-diol

Uniqueness

2,6-bis[(dibutylamino)methyl]naphthalene-1,5-diol is unique due to the presence of dibutylamino groups, which impart distinct steric and electronic properties compared to its dimethyl, diethyl, and dipropyl analogs. These differences can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2,6-bis[(dibutylamino)methyl]naphthalene-1,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N2O2/c1-5-9-17-29(18-10-6-2)21-23-13-15-26-25(27(23)31)16-14-24(28(26)32)22-30(19-11-7-3)20-12-8-4/h13-16,31-32H,5-12,17-22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBGNVWYRYCPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=C(C2=C(C=C1)C(=C(C=C2)CN(CCCC)CCCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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